(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride
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Overview
Description
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazepine ring, an imino group, and a carboxylic acid ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields. The reaction is carried out at room temperature, and the product is isolated by simple workup procedures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more robust and scalable methods. For example, the esterification process can be optimized using continuous flow reactors, which allow for better control over reaction parameters and increased production efficiency . Additionally, the use of automated systems can further enhance the reproducibility and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways . Additionally, its ability to form stable complexes with proteins makes it a valuable tool in structural biology studies .
Comparison with Similar Compounds
Similar Compounds
Methyl aminolevulinate: Another ester compound used in photodynamic therapy.
Glycine methyl ester hydrochloride: A simpler ester used in amino acid transport studies.
Uniqueness
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its ability to form stable complexes with proteins and its potential therapeutic properties further distinguish it from other similar compounds .
Properties
CAS No. |
26281-34-5 |
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Molecular Formula |
C7H14ClN3O2 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
methyl 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepin-3-ium-7-carboxylate;chloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-12-6(11)5-3-2-4-9-7(8)10-5;/h5H,2-4H2,1H3,(H3,8,9,10);1H |
InChI Key |
TZSFAWOPLQFBMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC[NH+]=C(N1)N.[Cl-] |
Origin of Product |
United States |
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